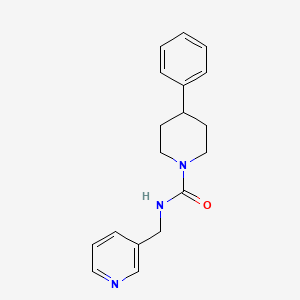
4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide, also known as PPMP, is a chemical compound that has been the focus of significant scientific research. This compound is a piperidine derivative and has been found to have potential uses in the field of medicine due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in the biosynthesis of glycosphingolipids, which are important components of cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its potential anti-cancer properties, the compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide for lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, the compound is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide. One area of interest is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Another area of research is the identification of new potential therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various biological systems.
Métodos De Síntesis
4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of piperidine with pyridine-3-carboxaldehyde followed by the addition of phenylmethylamine. The resulting compound can then be further purified to obtain this compound.
Aplicaciones Científicas De Investigación
4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide has been found to have potential applications in the field of medicine. One of the most promising areas of research is its use as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-14-15-5-4-10-19-13-15)21-11-8-17(9-12-21)16-6-2-1-3-7-16/h1-7,10,13,17H,8-9,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMNFGNDCQMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



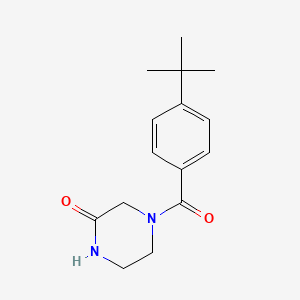
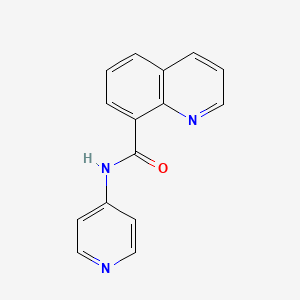
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)


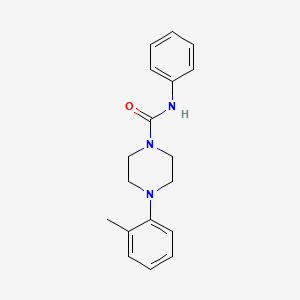
![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)
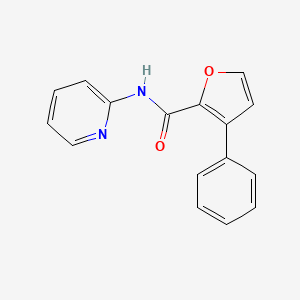
![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)
